2-methyl-1H-imidazole;1,3,5-triazinane-2,4,6-trione
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Overview
Description
2-methyl-1H-imidazole;1,3,5-triazinane-2,4,6-trione is a compound that combines the structural features of both imidazole and triazine rings. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the triazine ring is a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-imidazole;1,3,5-triazinane-2,4,6-trione typically involves the reaction of 2-methylimidazole with cyanuric chloride. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the imidazole ring attack the electrophilic carbon atoms of the cyanuric chloride, leading to the formation of the triazine ring . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-imidazole;1,3,5-triazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile, under reflux conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different chemical and biological properties .
Scientific Research Applications
2-methyl-1H-imidazole;1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-1H-imidazole;1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways . In cancer cells, it can induce apoptosis by activating signaling pathways that lead to programmed cell death . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazine-2,4,6-trione:
2-methylimidazole: Contains the imidazole ring but lacks the triazine ring.
1,3,5-triallyl-1,3,5-triazinane-2,4,6-trione: A derivative of triazine with allyl groups, used as a crosslinking agent in polymer synthesis.
Uniqueness
2-methyl-1H-imidazole;1,3,5-triazinane-2,4,6-trione is unique due to its combination of both imidazole and triazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and a wide range of applications, making it a valuable compound in various fields .
Properties
CAS No. |
1566617-11-5 |
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Molecular Formula |
C7H9N5O3 |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2-methyl-1H-imidazole;1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C4H6N2.C3H3N3O3/c1-4-5-2-3-6-4;7-1-4-2(8)6-3(9)5-1/h2-3H,1H3,(H,5,6);(H3,4,5,6,7,8,9) |
InChI Key |
QXSNXUCNBZLVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1.C1(=O)NC(=O)NC(=O)N1 |
Origin of Product |
United States |
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